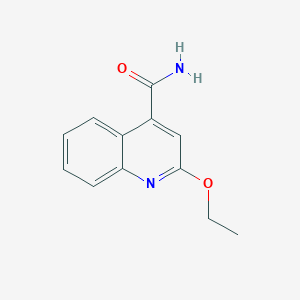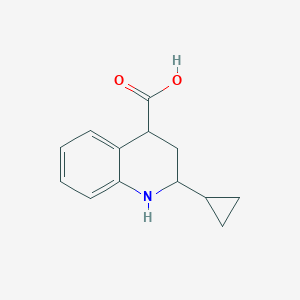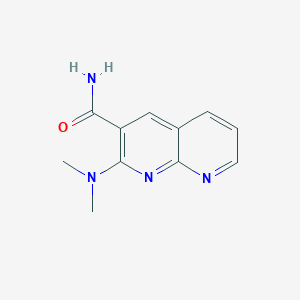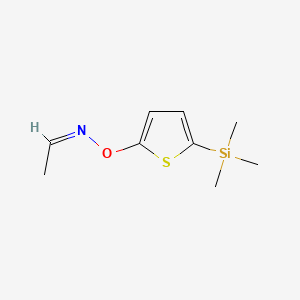
2-Ethoxyquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyquinoline-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the second position and a carboxamide group at the fourth position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoline-4-carboxamide typically involves the following steps:
Formation of 2-Ethoxyquinoline: This can be achieved through the cyclization of aniline derivatives with ethyl ethoxymethylenemalonate under acidic conditions.
Amidation Reaction: The 2-Ethoxyquinoline is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Amidation: Using catalysts to facilitate the amidation reaction, which can enhance yield and reduce reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly methods such as solvent-free conditions, microwave-assisted synthesis, or ionic liquids to minimize waste and energy consumption
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding quinoline-4-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethoxyquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimalarial activity and other biological properties.
Medicine: Research has shown its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethoxyquinoline-4-carboxamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2, which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the life cycle of the pathogen, making it a potential candidate for antimalarial drugs .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
2-Methoxyquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethylquinoline-4-carboxamide:
Uniqueness: 2-Ethoxyquinoline-4-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups, which confer specific chemical and biological properties that are distinct from its analogs .
Eigenschaften
CAS-Nummer |
13884-26-9 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-ethoxyquinoline-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-9(12(13)15)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
HIQNSVJSPWJJAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)


![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)


![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)



